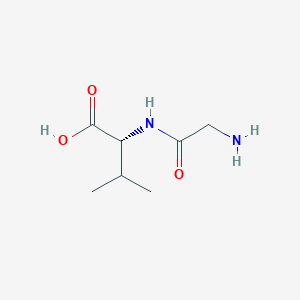

Glycyl-D-Valin

Übersicht

Beschreibung

Glycyl-D-valine (Gly-Val) is an amino acid derivative commonly used in scientific research. It is a non-natural amino acid that is structurally similar to the natural amino acid, L-valine. Gly-Val has been used to study the effects of protein structure and function, as well as biochemical and physiological processes. It has been used to study protein-protein interactions, protein folding, and enzyme-substrate interactions. In addition, Gly-Val has been used to study the effects of post-translational modifications, such as phosphorylation, on protein structure and function.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der nichtlinearen Optik

Glycyl-D-Valin wurde beim Wachstum neuartiger optischer Kristalle verwendet. Diese mit Glycin und L-Valin dotierten Kaliumchlorid-Kristalle zeigten vielversprechende nichtlineare optische (NLO) Eigenschaften . Die gewachsenen Kristalle weisen eine gute Absorption im sichtbaren Lichtbereich auf, was sie für NLO-Anwendungen geeignet macht .

Thermische Charakterisierung

Die thermischen Eigenschaften von this compound wurden ausgiebig untersucht. Die Gesamtzersetzungstemperaturen und die thermische Stabilität der mit this compound gezüchteten Kristalle wurden mit Hilfe der DGA/TGA-Analyse bewertet .

Organische chirale Quelle

This compound ist eine wichtige organische chirale Quelle und findet breite industrielle Anwendung . Es wird als Zwischenprodukt für die Synthese von landwirtschaftlichen Pestiziden, halbsynthetischen veterinärmedizinischen Antibiotika und pharmazeutischen Medikamenten verwendet .

Synthese von landwirtschaftlichen Pestiziden

Eine der Anwendungen von this compound ist die Synthese von landwirtschaftlichen Pestiziden. Beispielsweise wird Fluvalinat, ein Pyrethroid-Pestizid, aus D-Valin hergestellt .

Produktion von halbsynthetischen veterinärmedizinischen Antibiotika

This compound wird zur Synthese von halbsynthetischen veterinärmedizinischen Antibiotika verwendet. Valnemulin, ein halbsynthetisches Pleuromutilin-Derivat, das aus D-Valin synthetisiert wird, ist ein Antibiotikum für Tiere .

Pharmazeutische Medikamente

This compound wird bei der Herstellung von pharmazeutischen Medikamenten verwendet. Seine Derivate zeigten eine große Aktivität im klinischen Einsatz, wie z. B. Penicillamin zur Behandlung von Immundefizienz-Erkrankungen und Actinomycin D zur Antitumortherapie .

Hemmung der Fibroblastenproliferation

This compound wird auch in der Zellkultur verwendet, um die Proliferation von Fibroblasten selektiv zu hemmen .

Mikrobielle Präparation

Die mikrobielle Präparation von D-Valin lässt sich in drei Kategorien einteilen: mikrobielle asymmetrische Degradierung von DL-Valin, mikrobielle stereoselektive Hydrolyse von N-Acyl-DL-Valin durch D-Aminoacylase und mikrobielle spezifische Hydrolyse von DL-5-Isopropylhydantoin durch D-Hydantoinase gekoppelt mit D-Carbamoylase<a aria-label="2: " data-citationid="d3396ce9-9384-0149-2841-2c9e5bd6152d-36" h="ID=SERP,5017.1" href="https

Safety and Hazards

When handling Glycyl-D-valine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Biochemische Analyse

Biochemical Properties

Glycyl-D-valine, like other dipeptides, can participate in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules in the body. For instance, it has been found that the physicochemical properties of valine, a component of Glycyl-D-valine, are similar at zero pressure . This suggests that Glycyl-D-valine might interact with other biomolecules in a similar manner.

Cellular Effects

The effects of Glycyl-D-valine on cells and cellular processes are complex and multifaceted. For example, valine, a component of Glycyl-D-valine, is known to prevent the breakdown of muscle by supplying the muscles with extra glucose responsible for energy production during physical activity . This suggests that Glycyl-D-valine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Glycyl-D-valine involves its interactions with biomolecules at the molecular level. For instance, valine, a component of Glycyl-D-valine, is a precursor in the penicillin biosynthetic pathway . This suggests that Glycyl-D-valine might exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound is a solid and should be stored at room temperature . This information provides some insight into the product’s stability and potential degradation over time.

Dosage Effects in Animal Models

Research on valine, a component of Glycyl-D-valine, has shown that increasing levels of valine can enhance growth and reproductive performances in pigs . This suggests that varying dosages of Glycyl-D-valine could potentially have different effects in animal models.

Metabolic Pathways

Glycyl-D-valine is involved in various metabolic pathways due to the presence of valine. Valine is part of the branched-chain amino acids (BCAAs) and is involved in various metabolic pathways . This suggests that Glycyl-D-valine could interact with enzymes or cofactors in these pathways, potentially affecting metabolic flux or metabolite levels.

Eigenschaften

IUPAC Name |

(2R)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKYPAFSDFAEPH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

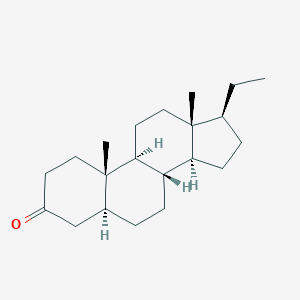

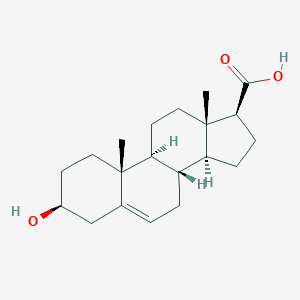

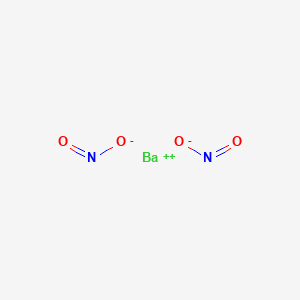

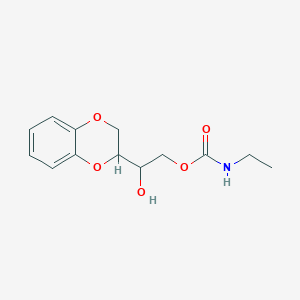

Feasible Synthetic Routes

Q1: What makes Glycyl-D-valine's interaction with biological systems unique compared to its L-valine counterpart?

A1: Research on Leuconostoc mesenteroides bacteria reveals a distinct difference in how the organism interacts with Glycyl-D-valine compared to dipeptides containing L-valine []. While L. mesenteroides readily takes up both D-valine and L-valine in their free amino acid forms, it demonstrates specificity towards dipeptides containing L-valine. Specifically, the bacteria actively transport and hydrolyze Glycyl-L-valine, releasing L-valine for utilization. Conversely, Glycyl-D-valine is neither transported nor hydrolyzed by the bacteria, indicating a lack of recognition by the relevant transport systems and intracellular dipeptidases. This observation suggests that the stereochemistry of valine within the dipeptide plays a crucial role in its recognition and processing by L. mesenteroides [].

Q2: How does the presence of a D-amino acid within a dipeptide affect its uptake and hydrolysis in the rat small intestine?

A2: Studies on rat intestinal tissue reveal that the presence of a D-amino acid, as in Glycyl-D-valine, can hinder both the transport and hydrolysis of dipeptides []. This is in contrast to dipeptides composed solely of L-amino acids, which are often taken up more efficiently than their free amino acid counterparts. Researchers observed that while Glycyl-D-valine is taken up by the intestinal cells, the process is less efficient compared to other dipeptides. Furthermore, its intracellular hydrolysis is also impaired []. This suggests that the intestinal enzymes responsible for dipeptide breakdown, likely exhibiting stereospecificity, are less efficient in hydrolyzing peptides containing D-amino acids. This difference in uptake and hydrolysis rates between Glycyl-D-valine and dipeptides composed of L-amino acids highlights the significant impact of stereochemistry on peptide assimilation in biological systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)

![(1R,2R,4S)-1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B76675.png)

![7H-Furo[3,2-g][1]benzopyran-7-one, 9-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B76678.png)